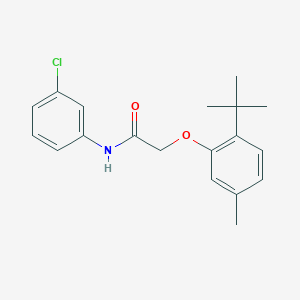![molecular formula C15H19ClN2O3 B5593814 ethyl 4-[(4-chlorophenyl)acetyl]-1-piperazinecarboxylate](/img/structure/B5593814.png)
ethyl 4-[(4-chlorophenyl)acetyl]-1-piperazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[(4-chlorophenyl)acetyl]-1-piperazinecarboxylate is a useful research compound. Its molecular formula is C15H19ClN2O3 and its molecular weight is 310.77 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 310.1084202 g/mol and the complexity rating of the compound is 362. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Structural Characteristics and Supramolecular Interactions
The structural analysis of related compounds, such as Levocetirizinium dipicrate, reveals intricate hydrogen-bonded motifs and supramolecular interactions. These studies highlight the importance of the piperazine group and its protonation states, which are critical for forming stable crystal structures through hydrogen bonding and π–π stacking interactions. Such insights are invaluable for designing compounds with desired physical and chemical properties (Jasinski et al., 2010).
Biological Evaluation and Potential Applications
Derivatives of piperazine, including those incorporating acetyl and aryl(thio)carbamoyl groups, have been evaluated for various biological activities. For example, certain piperazine derivatives have been explored as potential herbicides and plant growth regulators. These compounds exhibit structure-activity relationships that could inform the development of new chemical families of herbicides and cytokinin mimics (Stoilkova et al., 2014).
Synthesis and Antimicrobial Activities
The synthesis and biological evaluation of novel compounds, such as 1,2,4-triazole derivatives and piperazine derivatives, demonstrate the versatile roles of these molecules. Some derivatives have shown significant antimicrobial activities, indicating their potential as therapeutic agents against various bacterial and fungal infections (Bektaş et al., 2010; Rajkumar et al., 2014).
Metabolic Studies
Investigations into the metabolism of related compounds, such as 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM208), have provided insights into the metabolic pathways and potential pharmacokinetic properties of piperazine derivatives. These studies are crucial for understanding the bioavailability, toxicity, and therapeutic potential of such compounds (Jiang et al., 2007).
Crystal Engineering and Molecular Association
Research on the hydrogen-bond association of piperazine derivatives emphasizes the importance of crystal engineering in drug development. Understanding the polymorphism and association of these compounds in solution and solid states can guide the synthesis of drugs with optimized efficacy and stability (Weatherhead-Kloster et al., 2005).
特性
IUPAC Name |
ethyl 4-[2-(4-chlorophenyl)acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c1-2-21-15(20)18-9-7-17(8-10-18)14(19)11-12-3-5-13(16)6-4-12/h3-6H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFPIEHRLDXLGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-{2-[(2-isopropyl-5-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 4-bromobenzoate](/img/structure/B5593731.png)
![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]acetamide](/img/structure/B5593754.png)

![methyl 2-{[(4-chloro-3-methyl-5-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B5593763.png)
![3,4-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5593769.png)
![2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5593771.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B5593777.png)

![6-tert-butyl-2,3-dimethyltetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione](/img/structure/B5593792.png)
![2-{2-[ethyl(3-methylphenyl)amino]ethyl}-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5593794.png)

![4-[(4-bromo-5-methyl-2-thienyl)methylene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B5593809.png)
![methyl ({5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl}thio)acetate](/img/structure/B5593816.png)
![9-(4-chloro-3-fluorobenzyl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5593825.png)
